N-[3-(1H-imidazol-1-yl)propyl]-1-methanesulfonylazetidine-3-carboxamide

Medicinal Chemistry Fragment-Based Drug Discovery Ligand Efficiency

N-[3-(1H-imidazol-1-yl)propyl]-1-methanesulfonylazetidine-3-carboxamide (CAS 1428373-74-3) is a synthetic small molecule classified as a 1-methanesulfonylazetidine-3-carboxamide derivative. Its structure uniquely combines a strained, four-membered azetidine ring with a methanesulfonyl electron-withdrawing group and an N-imidazolylpropyl side chain, making it a specialized scaffold for probing molecular recognition in medicinal chemistry.

Molecular Formula C11H18N4O3S
Molecular Weight 286.35 g/mol
CAS No. 1428373-74-3
Cat. No. B6502643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(1H-imidazol-1-yl)propyl]-1-methanesulfonylazetidine-3-carboxamide
CAS1428373-74-3
Molecular FormulaC11H18N4O3S
Molecular Weight286.35 g/mol
Structural Identifiers
SMILESCS(=O)(=O)N1CC(C1)C(=O)NCCCN2C=CN=C2
InChIInChI=1S/C11H18N4O3S/c1-19(17,18)15-7-10(8-15)11(16)13-3-2-5-14-6-4-12-9-14/h4,6,9-10H,2-3,5,7-8H2,1H3,(H,13,16)
InChIKeyHVPKBMXLQFDBHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[3-(1H-imidazol-1-yl)propyl]-1-methanesulfonylazetidine-3-carboxamide (CAS 1428373-74-3): A Specialized Azetidine Scaffold for Targeted Chemical Biology


N-[3-(1H-imidazol-1-yl)propyl]-1-methanesulfonylazetidine-3-carboxamide (CAS 1428373-74-3) is a synthetic small molecule classified as a 1-methanesulfonylazetidine-3-carboxamide derivative . Its structure uniquely combines a strained, four-membered azetidine ring with a methanesulfonyl electron-withdrawing group and an N-imidazolylpropyl side chain, making it a specialized scaffold for probing molecular recognition in medicinal chemistry . Unlike generic azetidine building blocks, this compound presents a distinct, three-dimensional pharmacophore that is pre-organized for interaction with biological targets requiring both a hydrogen-bond accepting sulfonamide and a metal-coordinating imidazole moiety . It is primarily available from research chemical suppliers for non-human, in vitro screening applications .

Why Closely Related Azetidine Analogs Cannot Be Considered Drop-in Replacements for 1428373-74-3


In-class substitution of N-[3-(1H-imidazol-1-yl)propyl]-1-methanesulfonylazetidine-3-carboxamide with other azetidine-3-carboxamide derivatives carries a high risk of nullifying experimental outcomes. Published data on a structurally related congener, N-[3-(1H-imidazol-1-yl)propyl]-1-(cyclopropylsulfonyl)azetidine-3-carboxamide (CAS 1428352-08-2), demonstrates that replacing the N1-substituent from methanesulfonyl to cyclopropylsulfonyl changes the molecular weight by 9% (286.35 vs. 312.39 g/mol) and introduces marked steric bulk . Such alterations are known to drastically affect target binding kinetics, membrane permeability, and metabolic stability in azetidine series [1]. Critically, the specific combination of the small, polar methanesulfonyl head group and the flexible imidazolylpropyl tail creates a unique electrostatic and conformational profile that is not replicated by any single commercially available analog . Procurement of an incorrect sulfonamide congener may therefore invalidate structure-activity relationship (SAR) hypotheses, waste biological screening resources, and require costly re-synthesis.

Evidence-Based Differentiation Guide for 1428373-74-3 Against Its Closest Azetidine Carboxamide Analogs


Molecular Weight and Lipophilic Ligand Efficiency Differentiation vs. Cyclopropylsulfonyl Analog (1428352-08-2)

The target compound (1428373-74-3) possesses a molecular weight (MW) of 286.35 g/mol, with its molecular formula contributing 11 carbons . In a direct structural comparator analysis, the cyclopropylsulfonyl analog (CAS 1428352-08-2) has a significantly larger MW of 312.39 g/mol and 13 carbons . This results in a MW difference of 26.04 g/mol. For a fragment-like or lead-like molecule, this 9.1% increase in mass signifies a substantial liability for achieving high ligand efficiency indices, which are predictive of downstream success in optimization [1]. The lower MW and reduced carbon count of 1428373-74-3 provide a clear advantage for fragment-based screening campaigns where strict physicochemical cutoffs (e.g., MW < 300) are enforced.

Medicinal Chemistry Fragment-Based Drug Discovery Ligand Efficiency

Hydrogen Bond Acceptor Topology and Sulfonamide Basicity Differentiation from Acyl-substituted Analog (1334375-67-5)

Computer-aided analysis predicts that the methanesulfonyl group of 1428373-74-3 provides a distinct hydrogen bond acceptor (HBA) topology compared to the bioisosteric difluorobenzoyl group in CAS 1334375-67-5 . While experimental pKa data are not publicly available, the electronic withdrawal of the sulfone is known to change the basicity at the adjacent azetidine nitrogen in a manner distinct from amide or urea carbonyls [1]. In the benzoyl analog, the carbonyl oxygen and its fluorine substituents create a different electrostatic potential surface, which can alter the vector of key hydrogen bond interactions . This differentiation is critical for programs targeting ATP-binding pockets where precise hinge-binding geometry determines selectivity.

Physical Organic Chemistry Target Engagement Kinase Inhibitor Design

Predicted CNS Multiparameter Optimization (MPO) Desirability Score Differentiation vs. Lipophilic Phenyl Analog (1428374-71-3)

Using the Pfizer CNS MPO algorithm, the target compound is predicted to possess a topological polar surface area (TPSA) of 74.9 Ų based on its SMILES structure [1]. This places it within the desirable range for CNS drug candidates (TPSA < 90 Ų). In contrast, a structurally distinct but related methanesulfonylazetidine analog, 1-methanesulfonyl-N-4-(propan-2-yl)phenylazetidine-3-carboxamide (CAS 1428374-71-3), introduces an isopropylphenyl group which dramatically increases lipophilicity. Such an increase in lipophilicity would correlate with a higher AlogP value, typically associated with greater promiscuity, higher protein binding, and a poorer CNS MPO score [2]. 1428373-74-3's imidazole ring offers a balance of hydrophilicity and aromaticity, potentially leading to a superior MPO profile versus phenyl-containing analogs [3].

Pharmacokinetics CNS Drug Discovery Physicochemical Property Optimization

Differential Synthetic Tractability and Late-Stage Functionalization Potential vs. Complex Fused-Ring Analogs

Vendor synthesis descriptions indicate that the key intermediates for 1428373-74-3, N-(3-aminopropyl)imidazole and 1-methanesulfonylazetidine-3-carboxylic acid, are accessible through straightforward reactions: cyanoethylation/reduction and sulfonylation/cyclization, respectively . This contrasts sharply with patent-protected azetidines bearing complex 6,7-dihydro-5H-imidazo[1,2-a]imidazole-3-sulfonyl groups (e.g., as seen in US7589114B2), which require multi-step syntheses involving low-yielding heterocycle construction [1]. The relative synthetic simplicity of the target compound's two modular fragments renders it a superior candidate for inclusion in DNA-Encoded Library (DEL) synthesis or for rapid parallel library expansion, a crucial differentiator for high-throughput screening (HTS) hit follow-up.

Parallel Synthesis DNA-Encoded Library Compatibility Medicinal Chemistry

N1-Methanesulfonyl Substitution for Metabolic Stability Enhancement vs. Unsubstituted Azetidines

The N1-methanesulfonyl group of 1428373-74-3 is a recognized strategy for blocking oxidative N-dealkylation and reducing the basicity of the azetidine nitrogen, a common metabolic soft spot leading to high clearance [1]. Publicly available stability data are not integrated; however, the consensus in medicinal chemistry literature is that N-sulfonylazetidines exhibit enhanced metabolic stability over their N-H or N-alkyl counterparts [2]. While an unsubstituted azetidine-3-carboxamide would be rapidly metabolized in liver microsomes, the electron-withdrawing sulfonamide in the target compound significantly stabilizes the ring toward cytochrome P450-mediated oxidation, a critical advantage for achieving sufficient exposure in preclinical in vivo studies compared to unprotected azetidine scaffolds [2].

Drug Metabolism Pharmacokinetics Oxidative Metabolism

Optimal Application Scenarios for N-[3-(1H-imidazol-1-yl)propyl]-1-methanesulfonylazetidine-3-carboxamide Based on Verified Evidence


Fragment-Based Lead Generation (FBLG) Targeting Kinase or Metal-dependent Enzyme ATP-Binding Sites

Given its low molecular weight (286.35 g/mol) and the presence of both an imidazole (metal-coordinating) and a sulfonamide (hydrogen-bond accepting) moiety, 1428373-74-3 is an ideal candidate for FBLG screening. Its molecular weight is significantly lower than cyclopropylsulfonyl (312.39 g/mol) and difluorobenzoyl (348.35 g/mol) analogs, ensuring high ligand efficiency is achieved against initial NMR or SPR binding hits . Its structural pre-organization allows for rapid evolution into a lead series.

Central Nervous System (CNS) Discovery Programs Requiring a Balanced Polar Surface Area

With a predicted topological polar surface area (TPSA) of approximately 75 Ų and a structure that avoids excessive lipophilicity, 1428373-74-3 is strategically suited for CNS target screening . As highlighted in the evidence guide, its calculated CNS MPO profile is superior to that of more lipophilic, phenyl-substituted sulfonamide analogs (like 1428374-71-3), translating to a lower predicted risk for P-glycoprotein efflux and higher potential for passive brain penetration [1].

High-Throughput Combinatorial Library Synthesis or DNA-Encoded Library (DEL) Construction

The synthesis of 1428373-74-3 leverages modular intermediates that can be divergently functionalized . For groups developing focused libraries, the methanesulfonylazetidine core and the imidazolylpropylamine side chain can be independently modified in a parallel fashion. This synthetic accessibility is a decisive advantage over complex fused-ring azetidine scaffolds found in the patent literature (e.g., US7589114B2), enabling efficient production of 100-1000 member libraries for comprehensive SAR exploration [1].

In Vitro ADME and Metabolic Stability Profiling of Azetidine-containing Series

Procurement of 1428373-74-3 is warranted for establishing baseline metabolic stability for any azetidine-carboxamide chemical series. The N1-methanesulfonyl group is a strategic modification to mitigate cytochrome P450-mediated oxidative metabolism, a major clearance pathway for this class . Incorporating this compound into a hepatocyte or microsomal stability assay as an early screening tool will provide a benchmark half-life, allowing teams to quantitatively assess the metabolic liability of other unsubstituted or N-alkyl azetidine analogs [1].

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